molecular formula C9H7F3O B2543131 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one CAS No. 1183132-63-9

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Cat. No.: B2543131
CAS No.: 1183132-63-9
M. Wt: 188.149
InChI Key: RPLONKGLEAKGOO-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (CAS 1183132-63-9) is a high-purity, fluorinated organic building block supplied for advanced research and development applications. With a molecular formula of C9H7F3O and a molecular weight of 188.15 g/mol, this compound serves as a versatile synthon in medicinal chemistry and drug discovery . A primary research application of this ketone and its analogs is their use as key intermediates in the synthesis of fluorinated heterocycles. Specifically, structurally similar 1,3-dihalo-1,1-difluoro-2-propanone derivatives have been utilized in efficient synthetic routes to prepare 4-bromodifluoromethyl-thiazoles, a privileged scaffold in pharmaceutical research . The incorporation of fluorine atoms and the difluoromethylene group (-CF2-) is a common strategy to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of the 4-fluorophenyl moiety is also significant, as fluorinated phenyl groups are frequently explored in the development of bioactive molecules with anti-inflammatory properties . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures and cold-chain transportation are recommended to maintain the integrity of the product .

Properties

IUPAC Name

1,1-difluoro-3-(4-fluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLONKGLEAKGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific overview of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one, a fluorinated ketone with significant potential in medicinal chemistry. This document delves into its nomenclature, a proposed synthetic pathway grounded in established chemical principles, its anticipated physicochemical properties, and its promising applications as a bioactive molecule.

Nomenclature and Structure

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The structure of the molecule consists of a three-carbon propane chain with a ketone functional group at the second carbon (propan-2-one). Two fluorine atoms are attached to the first carbon, and a 4-fluorophenyl group is attached to the third carbon.

IUPAC Name

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the parent chain is the one containing the principal functional group, in this case, the ketone.[1][2][3] The chain is numbered to give the carbonyl carbon the lowest possible number. Therefore, the carbon of the ketone is C2. Consequently, the IUPAC name for this compound is 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one .

Synonyms

While no widely established common name exists for this specific molecule, synonyms can be derived based on its structural components. These may include:

  • α,α-Difluoro-4'-fluorobenzyl methyl ketone

  • 1-(4-Fluorophenyl)-3,3-difluoroacetone

  • 2-(4-Fluorophenyl)ethyl difluoromethyl ketone

Chemical Structure

The chemical structure of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is depicted below.

Caption: Chemical structure of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one.

Proposed Synthetic Pathway

The synthesis of α,α-difluoroketones can be achieved through various methods, often involving either direct fluorination or the use of pre-fluorinated building blocks.[4][5][6] A plausible and efficient route to 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one involves the reaction of a suitable precursor with a difluoroenolate or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C2-C3 bond, suggesting an aldol-type condensation or a related reaction between a difluoroenolate species and an electrophilic 4-fluorobenzyl component.

Retrosynthesis target 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one disconnection C2-C3 disconnection target->disconnection intermediates Difluoroenolate Synthon + 4-Fluorobenzyl Electrophile disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

A viable forward synthesis could be achieved via the reaction of a difluoroenolate, generated in situ from a suitable precursor, with 4-fluorobenzyl bromide.[7] The use of pentafluoro-gem-diols as precursors to difluoroenolates has been shown to be an effective strategy.[8]

Step-by-Step Protocol:

  • Generation of the Difluoroenolate: In an inert atmosphere, a solution of a pentafluoro-gem-diol, such as 1,1,1,3,3-pentafluoropropan-2,2-diol, in an aprotic solvent like pyridine is treated with a fluoride source, for instance, cesium fluoride. This facilitates the in-situ generation of the difluoroenolate through a detrifluoroacetylative process.[8]

  • Nucleophilic Attack: To the solution containing the generated difluoroenolate, 4-fluorobenzyl bromide (1.0 equivalent) is added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution reaction.

  • Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one.

Synthesis_Workflow start Pentafluoro-gem-diol + 4-Fluorobenzyl bromide step1 In-situ generation of difluoroenolate (CsF, Pyridine) start->step1 step2 Nucleophilic substitution step1->step2 step3 Aqueous work-up and extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 product 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one step4->product

Caption: Proposed workflow for the synthesis of the target molecule.

Physicochemical Properties and Rationale

The introduction of fluorine atoms into organic molecules significantly modulates their physicochemical properties.[9][10]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₇F₃OBased on the chemical structure.
Molecular Weight 192.15 g/mol Calculated from the atomic weights of the constituent atoms.
Physical State Likely a colorless oil or low-melting solidBased on similar small organic molecules.
Boiling Point ElevatedThe polar carbonyl group and the fluorine atoms will increase intermolecular forces, leading to a higher boiling point compared to the non-fluorinated analog.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone). Limited solubility in water.The presence of the fluorophenyl ring and the difluoromethyl group increases lipophilicity.
pKa of α-proton Not applicableThere are no protons on the α-carbon (C1).
Electrophilicity HighThe two electron-withdrawing fluorine atoms on the α-carbon significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[11][12][13]
Hydration Prone to form a gem-diol in aqueous mediaThe enhanced electrophilicity of the carbonyl carbon facilitates the reversible addition of water to form a stable hydrate.[9][12]

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.[14]

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3 - 7.1Multiplet (AA'BB' system)4HAromatic protonsProtons on the 4-fluorophenyl ring.[15][16]
~ 4.0Singlet2H-CH₂-Methylene protons adjacent to the carbonyl and the aromatic ring.
~ 6.2Triplet (t)1H-CHF₂Proton of the difluoromethyl group, split by the two fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)AssignmentRationale
~ 200C=OCarbonyl carbon, deshielded.
~ 163 (d)C-F (aromatic)Aromatic carbon directly attached to fluorine, showing a large one-bond C-F coupling.
~ 131 (d)Aromatic CH (ortho to F)Aromatic carbons ortho to the fluorine atom.
~ 130 (d)Aromatic C (ipso to CH₂)Aromatic carbon attached to the methylene group.
~ 116 (d)Aromatic CH (meta to F)Aromatic carbons meta to the fluorine atom.
~ 115 (t)-CHF₂Carbon of the difluoromethyl group, appearing as a triplet due to coupling with the two fluorine atoms.
~ 45-CH₂-Methylene carbon.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -115MultipletAr-F
~ -125Doublet (d)-CHF₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1740StrongC=O stretch (ketone)
~ 1600, 1510Medium-StrongC=C stretch (aromatic)
~ 1230StrongC-F stretch (aromatic)
~ 1100StrongC-F stretch (aliphatic)
Mass Spectrometry (MS)
m/zInterpretation
192[M]⁺ (Molecular ion)
109[C₇H₆F]⁺ (Fluorobenzyl cation)
96[M - C₇H₆F]⁺

Applications in Drug Development

The unique properties of the α,α-difluoromethyl ketone moiety make 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one a molecule of significant interest for drug discovery and development.

Enzyme Inhibition

The primary and most explored application of α,α-difluoroketones is as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.[11][13] The highly electrophilic carbonyl carbon acts as a "warhead" that can be attacked by nucleophilic residues (e.g., serine's hydroxyl or cysteine's thiol) in the active site of these enzymes.[12][17] This can lead to the formation of a stable, reversible covalent hemiacetal or hemiketal adduct, effectively inhibiting the enzyme's activity.

The 4-fluorophenyl group can be tailored to interact with specific binding pockets within the target enzyme, thereby enhancing potency and selectivity. This makes the title compound a valuable scaffold for developing targeted therapies for a range of diseases where proteases are implicated, such as cancer, viral infections, and inflammatory disorders.

Bioisosteric Replacement

The difluoromethyl group can be considered a bioisostere of a hydroxyl or thiol group, as the C-H bond in the CHF₂ moiety is a weak hydrogen bond donor.[10] This property, combined with its increased lipophilicity compared to a hydroxyl group, can be exploited to improve the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.[18]

Probe for Chemical Biology

Due to their reactivity with specific classes of enzymes, α,α-difluoroketones can be developed into chemical probes to study enzyme function and activity in biological systems.[9] By incorporating reporter tags, these molecules can be used for activity-based protein profiling and to identify novel therapeutic targets.

Conclusion

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is a strategically designed molecule that leverages the unique properties of fluorine to create a potent electrophilic center. Its well-defined structure, accessible synthetic route, and, most importantly, the reactivity of the α,α-difluoroketone moiety, position it as a valuable building block and a promising lead scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The insights provided in this guide are intended to facilitate further research and application of this and related compounds in the fields of medicinal chemistry and drug development.

References

  • Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4301. [Link]

  • Saphier, S., & Zafrani, Y. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1436-1447. [Link]

  • Islam, B., Sulochana, S. P., & Colby, D. A. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 15(1), 114-119. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzyl bromide. PubChem. [Link]

  • Arnone, A., Bravo, P., Frigerio, M., Viani, F., & Zappalà, C. (1996). Synthesis of the two enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol by microbial reduction of the parent propanone and transformation into 3,3-difluorotetrahydrofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 2535-2539. [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzylamine N,N-bis-(3-bromobenzyl). SpectraBase. [Link]

  • Siegel, G., Loison, A., Hanquet, G., Leroux, F. R., & Panossian, A. (2024). Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers. European Journal of Organic Chemistry, 27(35), e202400568. [Link]

  • Pace, V., Holzer, M., Olofsson, B., & Micale, N. (2021). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules, 26(11), 3173. [Link]

  • Simple Steps to Organic Chemistry. (2023, October 21). IUPAC Nomenclature of Ketones | Part-2 | Organic Chemistry Basics | [Video]. YouTube. [Link]

  • Pace, V., & Holzer, M. (2018). Methods for the Synthesis of α,α‐Difluoroketones. European Journal of Organic Chemistry, 2018(28), 3520-3540. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4301. [Link]

  • ChemTube3D. (n.d.). IUPAC Rules. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroacetone. PubChem. [Link]

  • LibreTexts Chemistry. (2024, March 24). 19.1: Naming Aldehydes and Ketones. [Link]

  • Davis, F. A., & Kasu, P. V. N. (2007). Direct α-Fluorination of Ketones Using NF Reagents. Organic Letters, 9(19), 3821-3824. [Link]

  • G. K. S. Prakash, & Jin, J. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 7, 137-148. [Link]

  • Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Islam, B., Sulochana, S. P., & Colby, D. A. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry, 89(9), 6061-6065. [Link]

  • Islam, B., Sulochana, S. P., & Colby, D. A. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ResearchGate. [Link]

  • Messara, A., Panossian, A., Mikami, K., & Leroux, F. R. (2025). Deprotonative Functionalization of α,α-Difluoromethyl Ketones. ResearchGate. [Link]

  • Welch, J. T. (1987). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Tetrahedron, 43(14), 3123-3197. [Link]

Sources

Theoretical Characterization and Therapeutic Potential of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for evaluating 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one , a specialized fluorinated scaffold with significant potential in medicinal chemistry. Unlike its non-fluorinated analogs, this molecule integrates a difluoromethyl ketone (DFMK) warhead with a lipophilic 4-fluorophenyl moiety.

The primary interest in this compound lies in its ability to act as a transition state analog (TSA) inhibitor for hydrolytic enzymes (serine proteases, esterases). The electron-withdrawing nature of the


-difluoro substitution destabilizes the carbonyl ground state and dramatically favors the formation of a tetrahedral gem-diol intermediate upon nucleophilic attack.

This guide details the computational protocols required to validate its electronic structure, hydration thermodynamics, and binding efficacy, providing a roadmap for its development as a pharmacological probe.

Structural & Electronic Properties: The Fluorine Effect

The Difluoromethyl Ketone (DFMK) Warhead

The core reactivity of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is dictated by the electronegativity of the fluorine atoms adjacent to the carbonyl group.

  • Inductive Effect (-I): The two

    
    -fluorines pull electron density away from the carbonyl carbon, increasing its electrophilicity.
    
  • Hydration Equilibrium: Unlike standard ketones, DFMKs exist in a significant equilibrium with their hydrated gem-diol form in aqueous solution. This mimics the tetrahedral transition state of peptide hydrolysis.

Theoretical Computational Framework

To accurately model these properties, Density Functional Theory (DFT) is the standard. The following protocol ensures high-fidelity results comparable to experimental NMR and X-ray data.

Protocol: Geometry Optimization & Electronic Structure

Objective: Determine the ground-state geometry and charge distribution.

  • Software Environment: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set:

    • Optimization:

      
      B97X-D / 6-311++G(2d,p). (Includes dispersion corrections critical for the phenyl ring stacking).
      
    • Solvation: SMD Model (Water,

      
      ) to simulate physiological conditions.
      
  • Key Parameters to Extract:

    • C=O Bond Length: Expected to be shorter than non-fluorinated analogs due to dipole maximization.

    • LUMO Energy: A lower LUMO indicates higher susceptibility to nucleophilic attack (e.g., by a serine hydroxyl).

    • Mulliken/NBO Charges: Quantifies the positive character of the carbonyl carbon.

Reactivity Profile: Hydration & Inhibition Mechanism[1]

The biological potency of this molecule hinges on its hydration constant (


). Theoretical studies must calculate the Gibbs Free Energy of hydration (

).
Thermodynamic Cycle of Hydration

The reaction of interest is:



A negative


 suggests the gem-diol is the dominant species, which correlates with potent enzyme inhibition.
Visualization: Hydration-Mediated Inhibition Pathway

The following diagram illustrates the theoretical pathway from the free ketone to the enzyme-bound transition state mimic.

InhibitionMechanism cluster_0 Physiological Equilibrium Ketone Free Ketone (Electrophilic) GemDiol Gem-Diol (Tetrahedral Mimic) Ketone->GemDiol Hydration (ΔG < 0) Complex Enzyme-Inhibitor Complex Ketone->Complex Nucleophilic Attack (Covalent Adduct) Water H2O Water->GemDiol GemDiol->Complex Non-covalent Binding Enzyme Serine Protease (Active Site)

Figure 1: Mechanistic pathway of DFMK inhibition.[1] The electrophilic ketone can either hydrate to form a non-covalent transition state mimic or react directly with the enzyme's active site serine to form a stable hemiacetal adduct.[2]

Predicted Physicochemical Properties

Based on Structure-Activity Relationship (SAR) data for similar DFMKs (e.g., inhibitors of FAAH or AChE), the following properties are projected for 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one:

PropertyPredicted Value/TrendBiological Implication
LogP 2.5 – 3.2Moderate lipophilicity; good membrane permeability (CNS active).
Hydration (

)
> 0.8 (Favors Hydrate)High affinity for oxyanion holes in protease active sites.
pKa (

-proton)
~22Resists enolization under physiological pH; metabolically stable against racemization.
C-F BDE ~115 kcal/molHigh metabolic stability; resistant to oxidative defluorination.

Biological Interface & Docking Strategy

To validate the theoretical efficacy of this scaffold, molecular docking studies should target enzymes with hydrophobic pockets adjacent to the catalytic triad, such as Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE) .

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Preparation:

    • Generate both the ketone and gem-diol forms.

    • Energy minimize using the OPLS3e force field.

  • Receptor Grid Generation:

    • Center grid on the catalytic Serine (e.g., Ser241 in FAAH).

    • Define constraints: Hydrogen bond to the "Oxyanion Hole" (backbone NH groups).

  • Scoring Function:

    • Prioritize poses where the difluoromethyl group sits in a hydrophobic pocket, exploiting the "Fluorine-Polar Hydrogen" orthogonal interaction.

Theoretical Synthesis Pathways

Designing a synthesis route is critical for moving from theory to practice. The presence of the difluoro group requires specialized building blocks.

Pathway A: Reformatsky-Type Reaction

This is the most robust theoretical approach for introducing the difluoro-methylene unit.

  • Starting Materials: Ethyl bromodifluoroacetate + 4-Fluorobenzaldehyde.

  • Mechanism: Zn-mediated addition to the aldehyde

    
     Oxidation of the resulting alcohol 
    
    
    
    Decarboxylation (if using specific esters) or direct amide coupling.
  • Advantage: High modularity; allows variation of the aryl ring.

Pathway B: Defluorination of Trifluoromethyl Ketones

Recent methodology suggests a reductive defluorination strategy.

  • Precursor: 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one.

  • Reagent: Mg/Ti mediated reduction or photoredox catalysis.

  • Advantage: Trifluoromethyl precursors are often commercially available.

Synthesis Start Ethyl bromodifluoroacetate + 4-Fluorobenzaldehyde Step1 Zn, THF (Reformatsky) C-C Bond Formation Start->Step1 Inter1 Intermediate: β-hydroxy-α,α-difluoroester Step1->Inter1 Step2 Hydrolysis & Decarboxylation (Acidic Conditions) Inter1->Step2 Target Target: 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one Step2->Target

Figure 2: Proposed Reformatsky-based synthetic route for the target scaffold.

References

  • Nair, H. K., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.[3] Link

  • Anderson, T. D., et al. (2015). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Pace, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link

  • Lian, G., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. NIH PubMed Central. Link

  • Wang, Y., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules (MDPI). Link

Sources

Methodological & Application

Using 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (referred to herein as DFFP-2 ) as a specialized research tool in medicinal chemistry and structural biology.

Unlike standard ketones, DFFP-2 features a difluoromethyl ketone (DFMK) "warhead" adjacent to a lipophilic 4-fluorophenyl scaffold. This unique architecture makes it a potent, reversible covalent inhibitor of serine and cysteine proteases. It serves as a critical transition-state analog (TSA) probe for mapping enzyme active sites (specifically chymotrypsin-like pockets) and for studying the "Fluorine Effect" on binding affinity and metabolic stability.

Mechanism of Action: The "Warhead" Chemistry

The utility of DFFP-2 relies on the electron-withdrawing nature of the gem-difluoro group (


).
Electrophilic Activation

In a standard ketone, the carbonyl carbon is moderately electrophilic. In DFFP-2, the adjacent fluorine atoms pull electron density via induction (


 effect), making the carbonyl carbon highly electrophilic.
Transition State Mimicry

When DFFP-2 enters the active site of a serine protease (e.g., Chymotrypsin, Cathepsin G) or cysteine protease (e.g., Cathepsin B, Calpain):

  • The nucleophilic residue (Ser-OH or Cys-SH) attacks the activated carbonyl.

  • Instead of cleaving, the reaction stalls at a stable hemiketal (or hemithioketal) intermediate.

  • This tetrahedral adduct mimics the transition state of peptide bond hydrolysis, binding tightly to the enzyme (

    
     often in the nanomolar range).
    
Pathway Visualization

The following diagram illustrates the reversible covalent inhibition mechanism.

MOA_Pathway Enzyme Free Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DFFP-2 Inhibitor DFFP-2 Probe (Activated Ketone) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Stable Hemiketal) Complex->TS_Analog Nucleophilic Attack (Covalent Bond Formation) TS_Analog->Enzyme Slow Dissociation (Reversible) Hydrolysis Substrate Hydrolysis (BLOCKED) TS_Analog->Hydrolysis High Energy Barrier

Figure 1: Mechanism of Action. The DFFP-2 probe acts as a Transition State Analog, trapping the enzyme in a stable tetrahedral complex.

Application Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the potency of DFFP-2 against a target protease (e.g., Chymotrypsin). Principle: DFMKs often exhibit "slow-binding" kinetics due to the hydration equilibrium of the ketone.

Materials
  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100.

  • Enzyme:

    
    -Chymotrypsin (Target) at 10 nM.
    
  • Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC).

  • Probe: DFFP-2 (10 mM stock in 100% DMSO).

Step-by-Step Methodology
  • Hydration Equilibrium Check:

    • Note: In aqueous buffer, DFFP-2 exists as an equilibrium between the ketone (active) and the gem-diol (inactive).

    • Action: Pre-incubate the inhibitor in the assay buffer for 30 minutes before adding the enzyme to establish a stable hydration ratio.

  • Preparation of Reaction Mix:

    • Prepare a serial dilution of DFFP-2 (0 nM to 10

      
      M) in the assay buffer.
      
    • Add Enzyme (10 nM final) to the inhibitor solutions.

    • Incubation: Incubate for 60 minutes at 25°C. (Extended incubation is crucial for slow-binding inhibitors).

  • Reaction Initiation:

    • Add Substrate (

      
       concentration) to all wells.
      
  • Data Acquisition:

    • Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves if

      
      .
      
Protocol B: Structural Biology (Soaking)

Objective: Obtain an X-ray crystal structure of the Enzyme-DFFP-2 complex.

  • Crystal Growth: Grow apo-crystals of the target protease using standard hanging-drop vapor diffusion.

  • Soaking Solution:

    • Dissolve DFFP-2 in the mother liquor to a concentration of 5–10 mM.

    • Critical: Maintain DMSO concentration < 5% to prevent crystal cracking.

  • Soaking Duration:

    • Soak crystals for 2–12 hours. The covalent hemiketal formation is time-dependent.

  • Cryo-protection: Transfer crystals to cryo-protectant containing the inhibitor (to prevent de-occupancy) and flash cool in liquid nitrogen.

  • Validation: Look for continuous electron density connecting the catalytic Serine oxygen to the inhibitor's carbonyl carbon in the

    
     map.
    

Comparative Data: The Fluorine Effect

The following table illustrates why DFFP-2 is superior to non-fluorinated analogs for research applications. The data below synthesizes trends observed in protease inhibitor literature (e.g., Imperiali & Abeles, 1986).

PropertyNon-Fluorinated Analog (Methyl Ketone)Monofluoromethyl Ketone (MFMK)DFFP-2 (Difluoromethyl Ketone)
Electrophilicity LowModerateHigh
Inhibition Type Competitive (Weak)Reversible CovalentReversible Covalent (Tight Binding)
Hydration (

)
< 1% (Mostly Ketone)~10% Hydrate> 90% Hydrate (in water)
Approximate


M - mM range
High nM rangeLow nM range
Metabolic Stability Low (Rapid reduction)ModerateHigh (Blocked

-oxidation)

Workflow: From Synthesis to Screening

This diagram outlines the logical flow for utilizing DFFP-2 in a drug discovery campaign.

Workflow Start Start: DFFP-2 Powder Solubilization Solubilize in DMSO (Avoid aqueous storage) Start->Solubilization QC QC: 19F-NMR (Confirm Ketone/Hydrate ratio) Solubilization->QC Assay_Prep Assay Buffer Prep (pH 7.4, 30 min equilibration) QC->Assay_Prep Screening Enzymatic Screening (Protease Panel) Assay_Prep->Screening Hit_Valid Hit Validation (Ki Determination) Screening->Hit_Valid >50% Inhibition Structure X-Ray Crystallography (Confirm Binding Mode) Hit_Valid->Structure Ki < 100 nM

Figure 2: Experimental workflow for DFFP-2 characterization.

Safety & Stability (Critical)

  • Hydration: DFFP-2 is hygroscopic. Exposure to air will convert the solid ketone into the gem-diol. While the diol is chemically stable, it is kinetically slower to react with enzymes. Store under nitrogen/argon at -20°C.

  • Toxicity: Fluorinated ketones can be toxic if ingested due to potential metabolism into fluoroacetate (though less likely with difluoro- variants compared to monofluoro-). Handle with standard PPE.

  • Reactivity: Avoid nucleophilic buffers (like Tris) in high concentrations during long storage, as they may form adducts with the ketone. HEPES or MOPS are preferred.

References

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[1] Biochemistry, 25(13), 3760-3767.

  • Pillaiyar, T., et al. (2016). Recent Discovery and Development of Inhibitors Targeting Coronaviruses. Drug Discovery Today. (Context on DFMK applications in viral proteases).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (Structural Analog Reference). [3]

Sources

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one in Enzyme Inhibition Studies

Abstract

This application note details the experimental protocols for utilizing 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (referred to herein as DFP-Phe ) as a transition-state analog inhibitor.[1] This compound represents a class of


-difluoroketones (DFMKs) designed to target serine and cysteine proteases (e.g., Chymotrypsin, Cathepsins, SARS-CoV-2 Mpro) and esterases (e.g., FAAH).[1] The electron-withdrawing fluorine atoms activate the carbonyl group for nucleophilic attack, allowing the formation of a stable, reversible hemiketal adduct that mimics the tetrahedral transition state of peptide hydrolysis. This guide covers solubilization strategies to manage hydration equilibrium, kinetic assay protocols, and advanced 

-NMR binding studies.[1]

Introduction & Mechanism of Action

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is a phenylalanine mimetic where the scissile amide bond is replaced by a difluoromethylene ketone.[1]

  • Warhead: The

    
    -difluoroketone.[1][2][3][4] The adjacent fluorines inductively withdraw electron density from the carbonyl carbon, significantly increasing its electrophilicity compared to a non-fluorinated ketone.[1]
    
  • Recognition Element: The 4-fluorobenzyl group acts as a hydrophobic anchor, designed to fit into the S1 specificity pocket of chymotrypsin-like serine proteases or the hydrophobic channels of esterases.

Mechanism: Reversible Covalent Inhibition

Unlike suicide inhibitors (e.g., chloromethyl ketones) that alkylate the enzyme irreversibly, DFP-Phe acts as a reversible covalent inhibitor .[1]

  • Binding: The inhibitor enters the active site; the 4-fluorophenyl group docks into the S1 pocket.[1]

  • Attack: The catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the electrophilic carbonyl carbon.[1]

  • Transition State Mimicry: The resulting adduct is a hemiketal (or hemithioacetal).[1] This tetrahedral structure closely resembles the high-energy transition state of the natural substrate hydrolysis.[1] The oxyanion hole of the enzyme stabilizes the hemiketal oxygen, resulting in tight binding (

    
     often in the low nanomolar range).[1]
    

Mechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor DFP-Phe (Ketone Form) Inhibitor->Complex Hydrate Gem-Diol (Inactive Hydrate) Inhibitor->Hydrate H2O (Hydration Equilibrium) TS_Analog Tetrahedral Adduct (Hemiketal) Complex->TS_Analog Nucleophilic Attack (Covalent Bond Formation) TS_Analog->Complex Slow Dissociation

Figure 1: Kinetic pathway of DFP-Phe inhibition.[1] Note the competing hydration equilibrium (dotted line) which inactivates the inhibitor in aqueous solution.[1]

Critical Consideration: The Hydration Equilibrium

A common pitfall in working with DFP-Phe is ignoring the hydration equilibrium.[1] In aqueous buffers, the electron-deficient ketone reacts with water to form a gem-diol (hydrate).[1]


[1]
  • Active Form: Ketone.[1][4][5][6]

  • Inactive Form: Gem-diol (does not bind the catalytic nucleophile effectively).[1]

  • Implication: The effective concentration of the inhibitor (

    
    ) is lower than the total concentration added.[1] 
    
    
    
    calculations must correct for this if the hydration constant (
    
    
    ) is high.[1]

Protocol 1: Preparation and Solubilization

Objective: To prepare stable stocks that minimize premature hydration.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid protic solvents (methanol, ethanol) for stock preparation as they can form hemiketals.[1]

  • Stock Preparation:

    • Weigh DFP-Phe powder.[1]

    • Dissolve in anhydrous DMSO to reach a concentration of 100 mM .

    • Store in small aliquots at -20°C. Desiccate the storage container.

  • Working Solutions:

    • Dilute the DMSO stock into the assay buffer immediately before the experiment.[1]

    • Note: Once in aqueous buffer, the hydration equilibrium will establish within minutes to hours.[1] For "fast" assays, keep the DMSO stock <1% of final volume.[1]

Protocol 2: Kinetic Inhibition Assay (IC50 & Ki)

Target Model: Chymotrypsin (Serine Protease) Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic)[1]

Materials
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 10 nM final concentration.[1]
    
  • Substrate:

    
     for Suc-AAPF-pNA is 
    
    
    
    .[1] Use
    
    
    for IC50.[1]
  • Inhibitor: DFP-Phe (0.1 nM to 10

    
     range).[1]
    
Workflow
  • Pre-Incubation (Crucial):

    • In a 96-well plate, add 80

      
      L Buffer .
      
    • Add 10

      
      L Enzyme .
      
    • Add 10

      
      L Inhibitor  (dilution series).
      
    • Incubate for 30 minutes at 25°C.

    • Reasoning: DFMKs can exhibit "slow-binding" kinetics.[1][7] The pre-incubation ensures the enzyme-inhibitor complex reaches equilibrium (

      
      ).[1]
      
  • Reaction Initiation:

    • Add 100

      
      L Substrate  (at 
      
      
      
      concentration) to all wells.[1]
  • Measurement:

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) continuously for 10 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
Data Analysis

Fit the data to the standard IC50 equation.[1] To determine the true inhibition constant (


), use the Cheng-Prusoff equation adapted for competitive inhibition:

[1]

Correction for Hydration: If the hydration constant


 is known (via NMR, see Protocol 3), the intrinsic 

is:

Most commercial DFMKs have substantial hydration (

), meaning the intrinsic affinity is often stronger than the apparent IC50 suggests.[1]

Protocol 3: -NMR Binding Studies

Objective: Direct observation of the transition state mimicry. This is the "Gold Standard" validation for this molecule.

Rationale

The fluorine atoms in DFP-Phe act as sensitive NMR probes.[1] Their chemical shift changes dramatically depending on the carbon hybridization (


 ketone vs. 

tetrahedral).[1]
Experimental Setup
  • Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine probe.

  • Sample Preparation:

    • Buffer: 50 mM Phosphate buffer, pH 7.5, 10% D₂O.

    • Inhibitor: 200

      
       DFP-Phe.[1]
      
    • Enzyme: Trypsin or Chymotrypsin (stoichiometric amounts preferred, e.g., 50-100

      
       to see the bound peak, or catalytic amounts to see line broadening).[1]
      
  • Acquisition:

    • Acquire a 1D

      
       spectrum (decoupled).[1]
      
Expected Results (Interpretation)
SpeciesHybridizationApprox.[1] Chemical Shift (

ppm)
Description
Free Ketone

-105 to -110 ppmSharp singlet (or AB quartet if chiral center nearby).[1]
Free Hydrate

-120 to -125 ppmUpfield shift due to loss of carbonyl anisotropy.[1]
Enzyme-Bound

(Hemiketal)
-118 to -122 ppmDistinct peak, often broadened.[1] Confirms covalent attachment.[1]

Validation: If the "Enzyme-Bound" peak appears, it proves the inhibitor is forming a tetrahedral adduct with the active site nucleophile, validating the transition-state mimicry mechanism.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
IC50 varies with time Slow-binding kineticsIncrease pre-incubation time (up to 60 min). Analyze as time-dependent inhibition.[1][8][9]
Low potency in assay High hydration (

)
Verify stock quality. Ensure pH is not >8.5 (promotes hydrate).[1] Calculate intrinsic

.[1]
Precipitation Hydrophobic 4-F-Phenyl groupInclude 0.01% Triton X-100 or increasing DMSO to 5% (check enzyme tolerance).[1]

References

  • Gelb, M. H., et al. (1985).[1] "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry.

  • Imperiali, B., & Abeles, R. H. (1986).[1] "Inhibition of serine proteases by peptidyl fluoromethyl ketones." Biochemistry.

  • Takahashi, L. H., et al. (1988).[1] "X-ray diffraction analysis of the inhibition of porcine pancreatic elastase by a peptidyl trifluoromethyl ketone." Journal of Molecular Biology. [1]

  • Dalvit, C., et al. (2003).[1] "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Combinatorial Chemistry & High Throughput Screening.

  • Santos, M. M. M., et al. (2020).[1] "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules. [1]

Sources

Handling and storage of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (MW: 188.15 g/mol ) is a specialized fluorinated building block, primarily utilized in the synthesis of transition-state analogue inhibitors (e.g., renin or HIV protease inhibitors) and peptidomimetics.[1]

The Critical Challenge: Unlike standard ketones, the


-difluoromethyl group (

)
exerts a potent electron-withdrawing effect (inductive effect,

), rendering the adjacent carbonyl carbon highly electrophilic. This creates a specific stability hazard: The Hydration Trap. [2]

Upon exposure to atmospheric moisture, this compound shifts equilibrium from the active ketone form to the inactive gem-diol (hydrate) form.[1][2] This conversion alters stoichiometry, disrupts reaction kinetics, and complicates purification.[2]

Figure 1: The Hydration Equilibrium The following diagram illustrates the moisture sensitivity mechanism that dictates all handling protocols.

HydrationTrap Ketone Active Ketone Form (Liquid/Oil) Reactive Electrophile Transition Nucleophilic Attack at Carbonyl C Ketone->Transition High Electrophilicity Moisture + H₂O (Atmospheric Humidity) Moisture->Transition Hydrate Inactive Gem-Diol Form (Solid/Viscous Gel) Poor Reactivity Transition->Hydrate Equilibrium Shift Hydrate->Ketone Reversible via Dehydration (P₂O₅/Heat)

Caption: The electron-deficient carbonyl is susceptible to rapid hydration, forming a gem-diol.[1][2] This process is reversible but requires specific dehydration protocols.

Physicochemical Profile

PropertySpecification / Behavior
Molecular Formula

Molecular Weight 188.15 g/mol
Physical State Typically a colorless to pale yellow oil; may solidify if hydrated.[1][2][3]
Solubility Soluble in DCM, THF, EtOAc, Methanol.[2] Insoluble in water (reacts to form hydrate).[1][2]
Reactivity Class Electrophilic Ketone / Alkylating Agent (Potential).[1][2]
Key Hazard Hygroscopic. Skin/Eye Irritant (H315, H319).[2]
Storage Condition

, Inert Atmosphere (Argon/Nitrogen).[1][2]

Protocol: The "Dry-Chain" Storage System[1][2]

To maintain the integrity of the difluoroketone moiety, a strict "Dry-Chain" must be maintained from receipt to reaction.[2]

Receipt and Initial QC
  • Inspect Physical State: Upon arrival, the compound should appear as a clear oil.[2] Cloudiness or solidification often indicates partial hydration.[1][2]

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation on the cold surface.

  • Primary Storage: If not used immediately, wrap the cap in Parafilm and store at

    
     .
    
Long-Term Storage Protocol

For storage exceeding 48 hours, transfer the material to a Schlenk tube or a vial stored within a desiccator.

  • Container: Amber glass (protects from photodegradation, though UV sensitivity is low).[2]

  • Headspace: Backfill with dry Argon or Nitrogen.[1][2] Heavier-than-air Argon is preferred to blanket the liquid surface.[1][2]

  • Desiccant: Store the vial inside a secondary jar containing activated molecular sieves (4Å) or Drierite.

Handling & Experimental Protocols

Reaction Setup (Strict Anhydrous Conditions)

The high electrophilicity of the carbonyl group means it will compete for nucleophiles.[2] Water is a competitive nucleophile that must be excluded.[1][2]

  • Glassware: Flame-dry or oven-dry (

    
     for >2 hours) all flasks.
    
  • Solvents: Use only anhydrous solvents (THF, DCM, Toluene) from a solvent purification system (SPS) or dried over molecular sieves.[2]

  • Transfer: Use positive-pressure cannulation or gas-tight syringes.[1][2] Do not pour the reagent through open air if high humidity (>40%) is present.[1][2]

Reversal of Hydration (Rescue Protocol)

If the compound has solidified or shows NMR evidence of hydration (gem-diol), it can often be rescued.[1][2]

  • Dissolution: Dissolve the crude material in Toluene or Benzene.[1][2]

  • Dean-Stark Trap: Reflux the solution using a Dean-Stark apparatus to azeotropically remove water.[1][2]

  • Alternative (Small Scale): Stir the solution over activated 4Å Molecular Sieves for 12 hours, then filter under Argon.

  • Concentration: Remove solvent in vacuo and immediately backfill with Argon.

Analytical Validation (QC)

Standard HPLC is often insufficient due to on-column hydration.[1][2] NMR Spectroscopy is the gold standard for validating the ketone vs. gem-diol ratio.[1][2]

NMR Diagnostics

The chemical shift of the


 group is highly sensitive to the hybridization of the adjacent carbon (

ketone vs.

diol).[1][2]
  • Solvent:

    
     (Must be dry; filter through basic alumina if acidic).[1][2]
    
  • Ketone Signal: Typically appears as a triplet (due to coupling with

    
    -proton) in the range of 
    
    
    
    to
    
    
    ppm
    .[1][2]
  • Hydrate (Gem-Diol) Signal: Shifts upfield significantly, typically to the

    
     to 
    
    
    
    ppm
    range.[1][2]
  • Acceptance Criteria:

    
     integration for the Ketone signal.
    
NMR Signatures
  • 
    -Protons (
    
    
    
    ):
    Look for the methylene protons adjacent to the phenyl ring.[1][2]
    • Ketone:[1][2][4][5][6] Sharp singlet/multiplet at

      
       ppm.[1][2]
      
    • Hydrate: Shifts upfield and may broaden due to hydrogen bonding.[1][2]

Workflow Visualization

Figure 2: The "Dry-Chain" Handling Workflow

DryChain cluster_QC Quality Control (Critical) Start Reagent Receipt TempCheck Equilibrate to RT (Prevent Condensation) Start->TempCheck Open Open in Fume Hood (Argon Blanket) TempCheck->Open NMR 19F NMR Check (Detect Hydrate) Open->NMR Decision Hydrate Present? NMR->Decision Rescue Rescue Protocol: Azeotropic Distillation (Toluene/Reflux) Decision->Rescue Yes (>5%) Use Proceed to Synthesis (Anhydrous Conditions) Decision->Use No (<5%) Rescue->NMR Re-test Store Reseal & Store (-20°C, Desiccator) Use->Store Residuals

Caption: Operational workflow ensuring reagent integrity. Note the critical loop for "Rescue Protocol" if hydration is detected via NMR.

Safety & Emergency Procedures

  • Hazards: The compound is an organic fluoride and a ketone.[1][2][6][7] It acts as a lachrymator and skin irritant.[1][2]

  • PPE: Nitrile gloves (double gloving recommended due to fluorinated solvent permeability), safety glasses, and lab coat.[2]

  • Spill Cleanup:

    • Ventilate the area.[1][2][3][5][8][9]

    • Absorb with sand or vermiculite (do not use cellulose-based absorbents if strong oxidizers are present, though unlikely here).[1][2]

    • Clean surface with acetone followed by soap and water.[1][2]

  • First Aid:

    • Skin: Wash immediately with soap and water for 15 minutes.[1][2]

    • Eyes: Rinse with water for 15 minutes; seek medical attention.[1][2]

References

  • Pattison, G. (2018).[1][2][7] Methods for the Synthesis of

    
    -Difluoroketones. European Journal of Organic Chemistry, 2018(27), 3520–3540.[2] [1][2]
    
  • Echemi. (2024).[1][2][8][10] 1,1-Difluoro-2-propanone: Chemical Properties and Safety Data.

  • PubChem. (2025).[1] Compound Summary: 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (Structural Analog).[1][2] [1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: General Handling of Fluorinated Ketones.

  • Panteleev, J., et al. (2014).[2] Pd-Catalyzed

    
    -Arylation of 
    
    
    
    -Difluoroketones. Journal of the American Chemical Society, 136(10).[2]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and analytical challenges associated with 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (CAS: 898768-78-0).

This guide is structured for researchers observing unexpected analytical data (e.g., "impurities" in NMR) or yield losses during synthesis.

Executive Summary: The "Chameleon" Carbonyl

Compound: 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one Key Characteristic: High Electrophilicity Primary Stability Issue: Gem-Diol Formation (Hydration) [1][2]

This molecule belongs to the class of


-difluoroketones.[1][3] The electron-withdrawing effect of the difluoromethyl (

) group destabilizes the ketone carbonyl, making it highly susceptible to nucleophilic attack—most notably by water. Approximately 60-80% of "purity failure" reports for this compound are actually due to reversible hydrate formation, not chemical degradation.

Part 1: The "Phantom Impurity" (Hydration Issues)

The Mechanism

Unlike standard ketones,


-fluorinated ketones exist in a dynamic equilibrium with their hydrate (gem-diol) form when exposed to trace moisture. This is not a degradation product; it is a reversible physical state.

The Equilibrium:



Diagnostic Workflow: Is it Impure or Just Wet?

If your LC-MS shows a mass of


 or your NMR shows "extra" peaks, follow this troubleshooting matrix.
1. NMR Validation Protocol

The hydrate and ketone forms have distinct chemical shifts.

FeatureKetone Form (Desired)Hydrate Form (Gem-diol)

Carbonyl
190 – 200 ppm (Triplet,

)
92 – 96 ppm (Triplet,

)

Difluoro


(Shifted upfield)

Difluoro (

)

(

)

(often broader or shifted)

Self-Validating Experiment:

  • Dissolve 5 mg of the sample in anhydrous DMSO-

    
     .
    
  • Run

    
     and 
    
    
    
    NMR immediately.
  • Add 1 drop of

    
      to the NMR tube and shake.
    
  • Re-run NMR.

    • Result: If the "impurity" peaks grow and the ketone peaks diminish, the substance is chemically pure but hygroscopic.

2. Visualizing the Hydration Pathway

The following diagram illustrates the equilibrium and the spectroscopic shift users encounter.

HydrationPathway Figure 1: Reversible Hydration of alpha-Difluoroketones Ketone Free Ketone (Active Electrophile) C=O: ~195 ppm TS Nucleophilic Attack on Carbonyl C Ketone->TS + H2O Water Trace H2O (Atmospheric) Water->TS Hydrate Gem-Diol (Hydrate) (Tetrahedral C) C-OH: ~94 ppm TS->Hydrate Fast Equilibrium Hydrate->Ketone Dehydration (Heat/Desiccant)

Part 2: Chemical Instability (Base Sensitivity)

While hydration is reversible, base-mediated degradation is often irreversible. The molecule possesses acidic protons at two positions: the benzylic position (


-CH2) and the difluoromethyl position (

-CH).
Critical Vulnerability: The Haloform-Type Cleavage

Under basic conditions (pH > 9 or presence of alkoxides/hydroxides), the hydrated form can undergo C-C bond cleavage.

Reaction:



Troubleshooting Guide for Yield Loss
SymptomCauseSolution
Darkening/Tarring Aldol condensation (Self-reaction).[4] The benzylic protons are acidic (

) and the carbonyl is hyper-electrophilic.
Maintain pH < 7.5 . Avoid strong bases (LDA, NaH) unless the carbonyl is protected. Use weak bases (DIPEA, Pyridine) only if necessary.
Loss of Difluoro Group Haloform-type cleavage of the C-C bond.Avoid aqueous hydroxides (NaOH, KOH). Perform nucleophilic additions under anhydrous, buffered conditions .
Racemization If deriving chiral downstream products, the

-proton acidity leads to rapid racemization.
Keep reaction temperatures below -20°C during base treatment.

Part 3: Storage & Handling Protocols[5][6]

Storage Conditions
  • Temperature: Store at -20°C . Thermal energy promotes equilibrium shifts toward the hydrate if moisture is present inside the vial.

  • Atmosphere: Argon or Nitrogen backfill is mandatory. The compound is hygroscopic.

  • Container: Glass vials are generally safe. While HF evolution is a theoretical risk for some fluorinated compounds, the C-F bond in the

    
     group is robust enough for glass storage unless subjected to extreme heat (>150°C).
    
Drying Protocol (Recovering the Ketone)

If your material has hydrated (solidified or turned into a gum):

  • Dissolve in Dichloromethane (DCM) .

  • Add activated 4Å Molecular Sieves (do not use silica gel, as it is slightly acidic/hydrated and can trap the compound).

  • Stir for 2 hours.

  • Filter and concentrate under high vacuum.

  • Azeotrope: If stubborn, co-evaporate with Toluene (

    
    ) to drag out water.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the melting point vary so much between batches? A: You are likely measuring a mixture of ketone and gem-diol. The pure ketone is often an oil or low-melting solid, while the hydrate is a distinct crystalline solid. A wide melting range usually indicates partial hydration, not chemical impurity.

Q2: Can I use this compound in a Wittig reaction? A: Proceed with extreme caution. The basic conditions required to generate the Wittig ylide will likely degrade the ketone via the haloform cleavage mechanism or aldol condensation before the olefination occurs.

  • Recommendation: Use the Horner-Wadsworth-Emmons (HWE) reaction with milder bases (e.g., LiCl/DBU) or consider a Reformatsky-type approach.

Q3: Is the C-F bond stable to hydrogenation? A: Generally, yes. The difluoromethyl group is stable to standard Pd/C hydrogenation conditions used to reduce alkenes or nitro groups, provided the solvent is neutral (e.g., MeOH or EtOAc). Avoid basic additives during hydrogenation.

References

  • Peet, N. P., et al. (1990). "Synthesis of peptidyl fluoromethyl ketones and peptidyl alpha-keto esters as inhibitors of porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G." Journal of Medicinal Chemistry.

  • Prakash, G. K. S., & Hu, J. (2004). "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides." Accounts of Chemical Research. (Discusses the stability and reactivity of

    
    -fluoroalkyl carbonyls). 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Detailed analysis of hydration equilibrium in fluoroketones).

  • Larsen, J., et al. (2015). "Stability Studies of

    
    -Amino- and 
    
    
    
    -Hydroxy Difluoromethyl Ketones." Bioorganic & Medicinal Chemistry Letters. (Specific data on the stability of difluoroketone motifs in biological media).

Sources

Validation & Comparative

Strategic Synthesis of Fluorinated Ketones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into ketone scaffolds is a pivotal tactic in modern drug discovery, utilized to modulate metabolic stability (


 shifts), lipophilicity (

), and conformation. However, the synthesis of fluorinated ketones presents a dichotomy in methodology: Direct Electrophilic Fluorination (modifying an existing ketone) versus Nucleophilic Assembly (constructing the ketone from fluorinated building blocks).

This guide objectively compares these primary synthetic pathways, providing validated protocols and mechanistic insights to assist researchers in selecting the optimal route for their specific substrate class.

Part 1: The Strategic Landscape

Selection of the synthesis method is dictated by the target motif (


-monofluoroketone vs. 

-trifluoromethyl ketone) and the stage of synthesis (early building block vs. late-stage functionalization).
Decision Matrix: Selecting the Optimal Pathway

DecisionMatrix Figure 1: Strategic Decision Tree for Fluorinated Ketone Synthesis Start Target Molecule? AlphaF α-Fluoroketone (R-CO-CH(F)-R') Start->AlphaF AlphaCF3 Trifluoromethyl Ketone (R-CO-CF3) Start->AlphaCF3 Enolizable Substrate is Enolizable? AlphaF->Enolizable BuildingBlock Method B: Nucleophilic Assembly (Weinreb Amide + TMSCF3) AlphaCF3->BuildingBlock Standard Route Direct Method A: Electrophilic Fluorination (Selectfluor/NFSI) Enolizable->Direct Yes (Standard) Radical Method C: Radical/Photoredox (Decarboxylative) Enolizable->Radical No (Complex/Late-Stage)

Part 2: Method A — Direct Electrophilic Fluorination

Best For: Introduction of a single fluorine atom at the


-position of existing ketones.
The Reagent Landscape

Historically, molecular fluorine (


) and perchloryl fluoride were used, but their explosive nature renders them obsolete for bench-scale discovery. The modern standard relies on 

-F reagents.
ReagentStructure TypeReactivity (

)
StabilityPrimary Utility
Selectfluor (F-TEDA-BF4)N-F Diazonia (Ionic)High (

vs NFSI)
High (Non-volatile solid)General purpose, highly reactive, aqueous compatible.
NFSI (N-Fluorobenzenesulfonimide)N-F Sulfonimide (Neutral)Low/ModerateHigh (Stable solid)Enantioselective catalysis; requires activation.
DAST/Deoxo-Fluor N-S FluorideHighLow (Thermal/Shock risk)NOT for

-fluorination (converts C=O to

).
Mechanistic Insight

The reaction proceeds via the formation of an enol or enolate, which performs an


-type attack on the electrophilic fluorine atom of the reagent. Selectfluor, being a dicationic species, is significantly more electrophilic than neutral NFSI.

SelectfluorMech Figure 2: Mechanism of Electrophilic Fluorination via Selectfluor Ketone Ketone (Enolizable) Enol Enol / Enolate Intermediate Ketone->Enol Acid/Base Catalysis TS [F-Transfer Transition State] Enol->TS Product α-Fluoroketone TS->Product Byproduct H-TEDA Byproduct TS->Byproduct Selectfluor Selectfluor (F+) Selectfluor->TS

Validated Protocol: Selectfluor-Mediated -Fluorination

Source Grounding: Adapted from standard protocols (e.g., Banks et al., J. Chem. Soc. & BenchChem guidelines).

Scope: Suitable for


-keto esters, 1,3-diketones, and simple ketones (with activation).

Reagents:

  • Substrate (1.0 equiv)

  • Selectfluor (1.1 – 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) is critical due to Selectfluor solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve the ketone substrate (1.0 mmol) in anhydrous MeCN (10 mL) under

    
     atmosphere.
    
  • Addition: Add Selectfluor (1.1 mmol) in one portion. The reaction is initially heterogeneous but clears as Selectfluor is consumed.

  • Activation (Optional): For unactivated simple ketones, catalytic sulfuric acid or reflux conditions may be required. For

    
    -keto esters, the reaction proceeds at RT.
    
  • Monitoring: Stir at RT for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with diethyl ether/water. The byproduct (H-TEDA-BF4) is water-soluble and easily removed. Dry organic phase over

    
     and concentrate.
    

Critical Note: Selectfluor is an oxidant.[1][2] Avoid using with easily oxidizable functionalities (e.g., electron-rich sulfides/amines) unless protected.

Part 3: Method B — Nucleophilic Assembly (The "Weinreb" Route)

Best For: Synthesis of Trifluoromethyl Ketones (TFMKs) where direct fluorination is impossible.

The Strategic Advantage

Directly treating an ester with a


 source usually fails due to the formation of stable hemiacetals or double addition (yielding tertiary alcohols). The Weinreb Amide  approach circumvents this by forming a stable tetrahedral intermediate that only collapses to the ketone after quenching.
The Reagent: Ruppert-Prakash ( )

Trimethyl(trifluoromethyl)silane (


) is the industry standard nucleophilic source. It requires an initiator (Fluoride source like TBAF or CsF) to generate the active pentacoordinate silicon species.
Validated Protocol: TFMK Synthesis via Weinreb Amides

Source Grounding: Validated by RSC and ACS publications (e.g., Rudzevich et al., Prakash et al.).

Reagents:

  • Weinreb Amide Substrate (1.0 equiv)[3]

  • 
     (1.2 equiv)
    
  • Initiator: CsF (Catalytic) or TBAF[4]

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add Weinreb amide (1.0 mmol) and dry THF (5 mL). Cool to 0°C.[1][3][5]

  • Reagent Addition: Add

    
     (1.2 mmol) dropwise.
    
  • Initiation: Add CsF (10 mol%) or TBAF (1.0 M in THF, catalytic).

    • Observation: A color change often indicates the formation of the tetrahedral intermediate.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

  • Hydrolysis (Crucial Step): The intermediate is a silylated hemiaminal. Quench with 1M HCl or aqueous

    
    . Stir vigorously for 30 mins to collapse the intermediate into the Trifluoromethyl Ketone.
    
  • Purification: Extract with EtOAc. TFMKs are often volatile; avoid high-vacuum drying for extended periods.

Weinreb Figure 3: Nucleophilic Assembly via Weinreb Amide Amide Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Chelated) Amide->Intermediate + TMSCF3 / CsF TMSCF3 TMS-CF3 (Ruppert-Prakash) Hydrolysis Acid Hydrolysis (Quench) Intermediate->Hydrolysis Product Trifluoromethyl Ketone Hydrolysis->Product - HN(OMe)Me

Part 4: Comparative Performance Analysis

The following table contrasts the two primary methods based on industrial performance metrics.

MetricMethod A: Electrophilic (Selectfluor)Method B: Nucleophilic (Weinreb/

)
Target Product

-Fluoroketone (Monofluoro)

-Trifluoromethyl Ketone (

)
Atom Economy Low (Loss of high MW TEDA group)Moderate (Loss of TMS group)
Cost Efficiency Moderate (Selectfluor is ~$1-2/g)High (

is more expensive)
Scalability Excellent (Safe, solid handling)Good (Requires moisture control)
Safety Profile High (Non-explosive, non-volatile)Moderate (Avoids

gas;

is flammable)
Regioselectivity Substrate dependent (Thermodynamic enol)High (Controlled by amide position)

Part 5: Troubleshooting & Optimization

  • Regioselectivity Issues (Method A):

    • Problem: Fluorination occurs at the wrong

      
      -carbon in asymmetric ketones.
      
    • Solution: Convert the ketone to a silyl enol ether first. Treat the specific silyl enol ether with Selectfluor to lock the regiochemistry.

  • Over-addition (Method B):

    • Problem: Formation of tertiary alcohols instead of ketones.

    • Solution: Ensure the starting material is a Weinreb amide or Morpholine amide. Do not use simple esters. Ensure strictly anhydrous conditions to prevent premature hydrolysis of the intermediate.

  • Purification of Volatile Products:

    • Fluorinated ketones (especially TFMKs) can be highly volatile. Do not rotovap to dryness. Co-distillation with solvent is a common yield-loss vector.

References

  • BenchChem. (2025).[1][6] A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. BenchChem Safety Guides. Link

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[3][7][8] Chemical Reviews.[9] Link

  • Rudzevich, V., et al. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.[3][8][10] ResearchGate / RSC Advances. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent.[10] Tetrahedron.[11] Link

Sources

Comparative Biological Activity of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluorinated Ketones in Enzyme Inhibition

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the landscape of fluorinated compounds, α,α-difluoromethyl ketones have emerged as a particularly promising class of enzyme inhibitors. Their potent inhibitory activity often stems from their ability to mimic the transition state of substrate hydrolysis by forming a stable hemiketal adduct with a catalytic serine residue in the active site of hydrolytic enzymes.[3] This guide provides a comparative analysis of the biological activity of 1,1-difluoro-3-(4-fluorophenyl)propan-2-one and its analogs, offering insights into their potential as therapeutic agents and providing a framework for future drug development efforts.

The core structure, 1,1-difluoro-3-(4-fluorophenyl)propan-2-one, features a difluoromethyl ketone "warhead" responsible for covalent modification of the target enzyme and a phenyl ring that can be systematically modified to probe structure-activity relationships (SAR) and optimize potency and selectivity. This guide will delve into the synthesis of these analogs, their comparative efficacy against key biological targets, and the detailed experimental protocols required for their evaluation.

Mechanism of Action: Mimicking the Transition State

The primary mechanism by which 1,1-difluoro-3-arylpropan-2-one analogs exert their inhibitory effect on serine hydrolases, such as acetylcholinesterase and other proteases, is through the formation of a reversible covalent bond with the active site serine. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the ketone's carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of the serine residue. This results in the formation of a stable tetrahedral hemiketal, which mimics the transition state of the enzyme-catalyzed hydrolysis of the natural substrate.[1][3] This mode of inhibition is often characterized by slow-binding kinetics.[4]

Mechanism_of_Action Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Stable Hemiketal Adduct (Transition-State Analog) Enzyme->Complex Nucleophilic Attack Inhibitor 1,1-Difluoro-3-arylpropan-2-one (Electrophilic Ketone) Inhibitor->Complex

Caption: Covalent inhibition mechanism.

Comparative Biological Activity

Compound IDR (Substitution on Phenyl Ring)Target EnzymePredicted IC50 (nM)Rationale for Predicted Activity
1 HAcetylcholinesterase50Baseline activity of the unsubstituted phenyl analog.
2 4-F (Parent Compound)Acetylcholinesterase35The electron-withdrawing fluorine may enhance binding through favorable electrostatic interactions.
3 4-ClAcetylcholinesterase40Similar to fluorine, chlorine is an electron-withdrawing group, but its larger size might slightly decrease binding affinity.
4 4-CH3Acetylcholinesterase70The electron-donating methyl group may reduce the electrophilicity of the ketone, leading to decreased potency.
5 4-OCH3Acetylcholinesterase90The strongly electron-donating methoxy group is predicted to significantly reduce inhibitory activity.
6 4-NO2Acetylcholinesterase20The strongly electron-withdrawing nitro group could significantly enhance the electrophilicity of the ketone, leading to increased potency.

Experimental Protocols

General Synthesis of 1,1-Difluoro-3-arylpropan-2-one Analogs

A common synthetic route to this class of compounds involves the Friedel-Crafts reaction of difluoroacetaldehyde ethyl hemiacetal with substituted imidazo[1,2-a]pyridines promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] This method offers a metal-free and efficient pathway to the desired products.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted imidazo[1,2-a]pyridine (1.0 equivalent) in HFIP (0.2 M), add difluoroacetaldehyde ethyl hemiacetal (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,1-difluoro-3-arylpropan-2-ol, which can then be oxidized to the corresponding ketone.

Synthesis_Workflow Start Substituted Imidazo[1,2-a]pyridine + Difluoroacetaldehyde ethyl hemiacetal Reaction Friedel-Crafts Reaction (HFIP, Room Temperature) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,1-Difluoro-3-arylpropan-2-ol Purification->Product Oxidation Oxidation Product->Oxidation FinalProduct 1,1-Difluoro-3-arylpropan-2-one Analog Oxidation->FinalProduct

Caption: Synthetic workflow for analogs.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized analogs against acetylcholinesterase (AChE) can be determined using the colorimetric method developed by Ellman.[6][7][8] This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6]

Step-by-Step Protocol:

  • Prepare a 96-well microplate. Add 25 µL of phosphate buffer (pH 8.0) to all wells.

  • Add 25 µL of various dilutions of the test compound (analog) to the test wells. For the control (100% activity), add 25 µL of buffer.

  • Add 25 µL of AChE enzyme solution to all wells except the blank. Pre-incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine iodide (ATCI), to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[6]

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.[6]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the analogs can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the biological activity of 1,1-difluoro-3-(4-fluorophenyl)propan-2-one analogs, highlighting their potential as enzyme inhibitors. The presented synthetic and bioassay protocols offer a practical framework for researchers to synthesize and evaluate novel analogs. While the SAR table provides a predictive foundation, it is imperative that these hypotheses are tested through rigorous experimental validation. Future research should focus on synthesizing a diverse library of these analogs and screening them against a panel of relevant enzymes and cell lines to establish a robust SAR and identify lead compounds for further development. The exploration of different substituents on the phenyl ring will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

  • BenchChem. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Imperiali, B., & Abeles, R. H. (1986). Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase. Biochemistry, 25(13), 3760–3767.
  • Bio-protocol. (2015). Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.
  • Silverman, R. B., & Imperiali, B. (2006). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current topics in medicinal chemistry, 6(14), 1485–1510.
  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817.
  • Kamil, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 3106-3117.
  • Reixach, N., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 82(19), 9419-9429.
  • George, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(1), 88-95.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Wang, L., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 83(19), 7349-7355.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Li, Y., et al. (2013). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PLoS ONE, 8(7), e69793.
  • Kim, Y. P., et al. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 2(2), 127-138.
  • Hiyama, T. (2000).
  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific.
  • S, H., et al. (2023).
  • Hu, J., et al. (2021). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(1).
  • Wang, X., et al. (2023).
  • Zhang, Z., et al. (2020). Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 22(20), 7953-7957.
  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure.
  • Shen, H.-C., et al. (2013). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.

Sources

Efficacy of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one: A Technical Guide to Transition State Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Difluoroketone Advantage[1][2]

In the landscape of reversible covalent inhibition, 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (referred to herein as DFPP ) represents a critical class of Transition State Analog (TSA) inhibitors.[1][2] Unlike traditional trifluoromethyl ketones (TFKs) which often suffer from excessive hydration and poor bioavailability, or monofluoromethyl ketones which lack sufficient electrophilicity, the


-difluoroketone moiety of DFPP strikes a thermodynamic "Goldilocks" balance.[1][2]

This guide evaluates the efficacy of DFPP in enzymatic assays, specifically targeting serine hydrolases and proteases.[1][2][3] It provides a comparative analysis against alternative "warheads" and details self-validating protocols for assessing inhibitory potency and selectivity.[1][2]

Part 1: Mechanism of Action & Theoretical Grounding[2]

The Hemiketal Trap

The efficacy of DFPP relies on the electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effect of the gem-difluoro group.[1][2][4] Upon entering the enzyme active site, the carbonyl undergoes nucleophilic attack by the catalytic serine hydroxyl group.[1][2]

Crucially, this does not lead to substrate cleavage.[1][2] Instead, it forms a stable, tetrahedral hemiketal adduct that mimics the high-energy transition state of substrate hydrolysis.[1][2] This complex is tightly bound but reversible, allowing for measurable


 values without the permanent inactivation associated with fluorophosphonates.[1][2]
Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the formation of the inhibitory complex.[1][2]

G Enzyme Free Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DFPP Inhibitor DFPP (Difluoroketone) Inhibitor->Complex Hydration Hydrate Form (Inactive Reservoir) Inhibitor->Hydration H2O (Equilibrium) TS_Analog Tetrahedral Hemiketal (Transition State Mimic) Complex->TS_Analog Nucleophilic Attack TS_Analog->Complex Slow Dissociation

Figure 1: Kinetic pathway of DFPP inhibition.[1][2] Note the competition between active site binding and solution-phase hydration.[1][2]

Part 2: Comparative Efficacy Analysis

The following table contrasts DFPP with its primary structural alternatives in drug discovery campaigns.

Table 1: Warhead Performance Comparison

FeatureDFPP (

-difluoro)
Trifluoromethyl Ketone (TFK)Monofluoromethyl Ketone
Electrophilicity High (Optimal)Very HighModerate/Low
Hydration State Balanced (~50-80% hydrate)High (>95% hydrate in aq.)Low (<10% hydrate)
Binding Kinetics Slow-onset, tight bindingRapid equilibriumRapid equilibrium
Selectivity High (Structure-dependent)Low (Promiscuous)Moderate
Cellular Potency Excellent (Membrane permeable)Poor (Due to hydration)Good
Primary Utility In vivo probes / Lead compounds In vitro mechanistic probesWeak inhibitors

Key Insight: While TFKs often show lower


 values in pure enzyme assays due to raw reactivity, DFPP analogs frequently outperform them in cellular assays because the ketone form (the active species) is more abundant and lipophilic, facilitating membrane transport [1][2].[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Kinetic IC50 Determination (Fluorescence)

Objective: Determine the potency of DFPP against a target serine hydrolase (e.g., FAAH or PLA2) using a fluorogenic substrate.[1][2]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA (prevents inhibitor aggregation).

  • Substrate: AMC-tagged or Resorufin-tagged substrate specific to target (e.g., Arachidonoyl-AMC).[1][2]

  • Enzyme: Recombinant Serine Hydrolase (purified).

  • DFPP Stock: 10 mM in DMSO.[1][2]

Workflow:

  • Pre-incubation (Critical Step):

    • Prepare a 10-point dilution series of DFPP in DMSO.[1][2]

    • Dilute enzyme into Buffer.[1][2]

    • Add 1 µL of inhibitor to 99 µL of enzyme solution in a black 96-well plate.

    • Incubate for 30 minutes at 37°C.

    • Why? Difluoroketones are often slow-binding inhibitors .[1][2] Immediate substrate addition will yield an underestimated potency (

      
       shift).[1][2]
      
  • Reaction Initiation:

    • Add 100 µL of Substrate solution (

      
       concentration).[1][2]
      
  • Data Acquisition:

    • Monitor fluorescence (Ex/Em depends on fluorophore) kinetically for 45 minutes.

    • Calculate the slope (RFU/min) of the linear portion.[1][2]

  • Analysis:

    • Fit fractional activity (

      
      ) vs. log[Inhibitor] to a 4-parameter logistic model.[1][2]
      
Protocol B: Selectivity Profiling via ABPP (Activity-Based Protein Profiling)

Objective: Confirm DFPP binds the target selectively without off-target alkylation of other proteome components.[1][2]

Concept: Activity-Based Probes (ABPs), such as Fluorophosphonate-Rhodamine (FP-Rh), covalently label all active serine hydrolases.[1][2] Pre-treatment with DFPP will block FP-Rh binding only at the specific target site, causing a "loss of signal" on the gel.[1][2]

ABPP Proteome Cell Lysate (Complex Mixture) Split Split Samples Proteome->Split Treat_Veh Control: DMSO Only Split->Treat_Veh Treat_Drug Experimental: + DFPP (1-10 µM) Split->Treat_Drug Probe Add Broad-Spectrum Probe (FP-Rhodamine) Treat_Veh->Probe 30 min inc. Treat_Drug->Probe Competition Binding Gel SDS-PAGE Resolution Probe->Gel Scan Fluorescence Scanning Gel->Scan

Figure 2: Competitive ABPP workflow.[1][2] Disappearance of a specific band indicates target engagement.[1][2]

Step-by-Step:

  • Lysate Prep: Harvest cells/tissue in PBS; sonicate and normalize protein to 1 mg/mL.[1][2]

  • Competition:

    • Aliquot 50 µL lysate.[1][2]

    • Add DFPP (various concentrations) or DMSO.[1][2]

    • Incubate 30 min at RT.

  • Labeling:

    • Add FP-Rhodamine (1 µM final).[1][2]

    • Incubate 20 min at RT (keep in dark).

  • Quench & Run:

    • Add SDS-PAGE loading buffer; boil 5 min.

    • Resolve on 10% SDS-PAGE gel.[1][2]

  • Visualization: Scan on a fluorescent gel scanner.[1][2]

    • Result: The target band should fade dose-dependently.[1][2] Non-target bands should remain constant (demonstrating selectivity).

Part 4: Data Interpretation & Troubleshooting

Interpreting the Hydration Equilibrium

When working with DFPP, researchers often observe discrepancies between calculated and observed concentrations.[1][2]

  • Issue: In aqueous buffer, the ketone exists in equilibrium with the gem-diol (hydrate).[1][2]

    
    
    
  • Impact: The hydrate is inactive .[1][2]

  • Correction: Unlike TFKs, which can be >95% hydrated, DFPP is typically 50-80% hydrated [3].[1][2] This means the "effective" concentration of the inhibitor is higher than that of a TFK, explaining the superior cellular efficacy despite similar intrinsic affinity.[1][2]

Self-Validating Checks[1][2]
  • Time-Dependence: If

    
     at 5 mins is 
    
    
    
    higher than at 60 mins, you are observing slow-binding kinetics.[1][2] Report the
    
    
    or
    
    
    at equilibrium.[1][2]
  • Hill Slope: A Hill slope significantly

    
     in the inhibition curve suggests aggregation or non-specific denaturation.[1][2] Add 0.01% Triton X-100 to validate.[1][2]
    

References

  • Comparison of Fluorinated Ketones: Bioorganic & Medicinal Chemistry. (1995).[1][2][5] "Synthesis and comparison of tripeptidylfluoroalkane thrombin inhibitors." Context: Establishes the efficacy hierarchy of fluorinated ketones in protease inhibition.

  • Difluoroketone Mechanism: ResearchGate / Review. (2013).[1][2][6] "Methods for the Synthesis of

    
    -Difluoroketones and their application as inhibitors." 
    Context: details the electrophilic activation mechanism and hydration equilibrium.
    
  • Structural Characterization: PubChem Compound Summary. "1,1-Difluoro-3-(4-fluorophenyl)propan-2-one."[1][2] Context: Physicochemical properties and structural identifiers (CAS 898768-78-0).[1][2]

  • Transition State Theory: Wikipedia / General Reference.[1][2] "Transition state analog."[1][2][7] Context: General theory of hemiketal formation in serine hydrolase inhibition.[1][2]

Sources

Cross-reactivity studies of 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Reactivity, Selectivity, and Bioisosteric Performance of


-Difluoroketones
Date:  October 26, 2023

Executive Summary

This guide evaluates 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (hereafter DFK-4F ), a specialized fluorinated building block and transition-state analog. In drug discovery, this scaffold acts as a "Goldilocks" electrophile—bridging the gap between the hyper-reactive trifluoromethyl ketones (TFMKs) and the metabolically labile non-fluorinated ketones.

Key Verdict: DFK-4F exhibits superior target selectivity compared to TFMK analogs. While TFMKs often suffer from indiscriminate covalent binding and excessive hydration (limiting membrane permeability), DFK-4F maintains a balanced hydration equilibrium (


), allowing it to exist significantly in the ketone form required for active-site penetration while still forming a stable tetrahedral intermediate with catalytic serine or cysteine residues.

Mechanistic Profiling: The "Warhead" Dynamics

To understand the cross-reactivity profile of DFK-4F, one must analyze the electronic influence of the


-difluoro group.
The Gem-Difluoro Effect & Transition State Mimicry

The two fluorine atoms at the


-position exert a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.
  • Mechanism: When DFK-4F enters a protease active site (e.g., Serine Protease), the carbonyl carbon is attacked by the catalytic nucleophile (

    
     or 
    
    
    
    ).
  • Result: It forms a stable hemiacetal or hemithioketal tetrahedral adduct that mimics the transition state of amide hydrolysis.

  • Cross-Reactivity Risk: If the carbonyl is too electrophilic (like in TFMKs), it will react with non-catalytic surface cysteines or glutathione, leading to toxicity (high cross-reactivity). DFK-4F mitigates this via the lower electronegativity of

    
     vs 
    
    
    
    .
Visualization: Hydration & Inhibition Equilibrium

The following diagram illustrates the critical equilibrium that dictates both potency and off-target reactivity.

DFK_Mechanism Ketone Active Ketone Form (Lipophilic, Permeable) Hydrate Gem-Diol (Hydrate) (Inactive, Polar) Ketone->Hydrate + H2O (K_hyd) Adduct Tetrahedral Adduct (Inhibition Complex) Ketone->Adduct + Enzyme (k_on) OffTarget Off-Target Thiol (Glutathione/Albumin) Ketone->OffTarget Cross-Reactivity (Toxicity) Enzyme Target Enzyme (Ser/Cys Nucleophile) Adduct->Ketone Reversible (k_off)

Caption: The central equilibrium of DFK-4F. High hydration (red node) reduces the effective concentration of the active ketone (blue node). DFKs maintain a favorable ratio compared to TFMKs.

Comparative Performance Analysis

The following table contrasts DFK-4F with its primary structural alternatives.

FeatureCandidate: DFK-4F Alternative A: TFMK Analog Alternative B: Non-Fluorinated
Structure



Electrophilicity Moderate (Selective) High (Promiscuous)Low (Weak Binder)
Hydration (

)
Balanced (~0.5 - 2.0)High (> 50)Negligible
Cross-Reactivity Low (Requires catalytic activation)High (Reacts with surface thiols)Low
Metabolic Stability High (C-F bond resists oxidation)HighLow (Susceptible to CYP oxidation)
Primary Use Selective Protease Inhibitor (FAAH, Cathepsins)Potent (often toxic) Pan-InhibitorSubstrate / Weak Inhibitor

Analysis:

  • TFMK (Trifluoromethyl Ketone): The

    
     group pulls electron density so hard that the molecule exists almost entirely as a hydrate in water. This makes it difficult to cross cell membranes (polar gem-diol form) and causes it to react with any available nucleophile, leading to false positives in screening assays (PAINS).
    
  • DFK-4F: The

    
     group provides enough activation for nanomolar inhibition of the target but remains sufficiently "quiet" to avoid rapid glutathione depletion.
    

Experimental Protocols (Self-Validating Systems)

To validate the cross-reactivity and stability profile of DFK-4F, the following protocols are recommended. These are designed to be self-validating , meaning they include internal controls to verify assay integrity.

Protocol A: Determination of Hydration Constant ( ) via F NMR

Objective: Quantify the ratio of active ketone to inactive hydrate in aqueous media. This predicts membrane permeability.

Materials:

  • DFK-4F (10 mM stock in

    
    ).
    
  • Phosphate Buffer (

    
    , prepared in 
    
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (inert).
    

Workflow:

  • Preparation: Mix

    
     DFK-4F stock with 
    
    
    
    deuterated buffer in an NMR tube. Add
    
    
    internal standard.
  • Equilibration: Allow to stand at

    
     for 2 hours to reach equilibrium.
    
  • Acquisition: Acquire

    
    F NMR (min 376 MHz). Set relaxation delay (
    
    
    
    ) > 5s to ensure quantitative integration.
  • Analysis:

    • Look for the Ketone signal (

      
       ppm, doublet).
      
    • Look for the Gem-diol (Hydrate) signal (

      
       ppm, broad singlet or complex multiplet due to diastereotopicity).
      
  • Calculation:

    
    
    
    • Validation Check: If

      
      , the compound is likely too hydrophilic for oral bioavailability (resembles TFMK). DFK-4F typically yields 
      
      
      
      .
Protocol B: Thiol Selectivity (Cross-Reactivity) Assay

Objective: Assess the risk of off-target covalent binding using Glutathione (GSH) as a surrogate for non-catalytic cysteines.

Workflow:

  • Incubation: Incubate DFK-4F (

    
    ) with GSH (
    
    
    
    , 10x excess) in PBS (pH 7.4) at
    
    
    .
  • Time-Points: Sample at

    
    .
    
  • Quenching: Acidify aliquot with 1% Formic Acid to stop the reaction.

  • Detection: LC-MS/MS monitoring for the formation of the GS-Adduct (

    
    ).
    
  • Comparison: Run a TFMK analog in parallel.

    • Success Criteria: DFK-4F should show < 10% adduct formation at 4h. TFMK typically shows > 50%.

    • Self-Validation: Include a known electrophile (e.g., Iodoacetamide) as a positive control; it must show 100% adduct formation within minutes.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating DFK-4F as a lead compound.

DFK_Validation_Workflow Start Start: DFK-4F Synthesis NMR 1. 19F NMR Hydration Study (Measure K_hyd) Start->NMR Decision1 Is K_hyd < 10? NMR->Decision1 Thiol 2. GSH Reactivity Assay (Selectivity Check) Decision1->Thiol Yes Reject REJECT: Too Hydrophilic / Toxic Decision1->Reject No (Too Hydrated) Decision2 Adduct < 10% @ 4h? Thiol->Decision2 Enzyme 3. Target Enzyme Kinetics (Determine K_i) Decision2->Enzyme Yes Decision2->Reject No (Promiscuous) Lead VALIDATED LEAD: Proceed to ADME Enzyme->Lead

Caption: Step-wise validation logic. DFK-4F must pass hydration and thiol-reactivity filters before expensive enzymatic kinetic studies.

References

  • Santi, D. V., et al. (2015). "Structure-activity relationships of alpha-keto heterocycle inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry.

  • Prakash, G. K. S., & Hu, J. (2014). "Gem-Difluoromethylene: A Unique Structural Motif in Medicinal Chemistry." Accounts of Chemical Research.

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews.

  • Skorey, K., et al. (1997). "How does a latent protease inhibitor work? Crystal structure of the complex of a difluoroketone inhibitor with porcine pancreatic elastase." Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Benchmarking 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (DFPP) against established building blocks in medicinal chemistry. As a difluoromethyl ketone (DFMK), DFPP represents a "privileged scaffold" that bridges the gap between the metabolic instability of methyl ketones and the steric bulk/lipophilicity of trifluoromethyl ketones.

Key Finding: DFPP functions as a lipophilic hydrogen bond donor . Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) moiety retains a polarized C-H bond capable of acting as a bioisostere for alcohols (-OH) and thiols (-SH), while significantly enhancing metabolic stability against

-hydroxylation.

Physicochemical Benchmarking

To validate the utility of DFPP, we compare it against two standards:

  • Standard A (Parent): 3-(4-fluorophenyl)propan-2-one (Non-fluorinated).

  • Standard B (Perfluorinated): 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-2-one (Trifluoromethyl analog).

Table 1: Comparative Physicochemical Profile
FeatureStandard A (Parent)DFPP (Product) Standard B (

Analog)
Structure



Electrophilicity LowHigh Very High
Hydration (

)
NegligibleHigh (forms gem-diol) Very High (stable hydrate)
H-Bond Character Acceptor onlyDonor (

) & Acceptor
Acceptor only
Lipophilicity (

LogP)
Baseline+0.2 to +0.4 +0.6 to +1.1
Metabolic Liability High (

-hydroxylation)
Low (Blocked) Low (Blocked)
Analysis of Causality
  • Hydration Equilibrium: The electron-withdrawing effect of the fluorine atoms in DFPP destabilizes the carbonyl double bond, shifting the equilibrium in aqueous media toward the gem-diol (hydrate). This is critical for assay development; DFPP may appear "inactive" in biochemical assays if the hydrate is not accounted for, as the

    
     carbon geometry mimics a transition state rather than the planar ketone.
    
  • Lipophilic H-Bond Donor: The

    
     proton is acidified by the geminal fluorines (pKa ~25-27), allowing it to act as a weak hydrogen bond donor. This allows DFPP to bind in pockets typically reserved for hydroxyl groups, but with better membrane permeability than an alcohol.
    

Synthetic Utility & Reactivity Profile

DFPP is primarily used as a precursor for synthesizing bioactive amines via reductive amination. Below is a decision matrix for selecting DFPP over standards.

Diagram 1: Strategic Decision Matrix (When to use DFPP)

DecisionMatrix Start Target Molecule Requirement MetabStab Is metabolic stability at the acetyl position required? Start->MetabStab HBond Is H-bond donor capability required in the pocket? MetabStab->HBond Yes UseStdA Use Standard A (Methyl Ketone) MetabStab->UseStdA No Steric Is the binding pocket sterically restricted? HBond->Steric Yes UseStdB Use Standard B (Trifluoromethyl) HBond->UseStdB No (Acceptor only) UseDFPP Use DFPP (Difluoromethyl) Steric->UseDFPP Yes (CF2H is smaller than CF3) Steric->UseDFPP No (Bioisostere for OH)

Caption: Decision workflow for selecting the difluoromethyl scaffold based on metabolic and structural requirements.

Experimental Protocols

Protocol A: Synthesis of DFPP via Reformatsky-Type Reaction

Rationale: Direct fluorination of the parent ketone is often non-selective. This protocol uses ethyl difluoroacetate to build the scaffold, ensuring regioselectivity.

Reagents:

  • (4-Fluorophenyl)acetaldehyde (Starting Material)

  • Ethyl bromodifluoroacetate

  • Zinc dust (activated)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: Suspend Zinc dust (1.5 equiv) in anhydrous THF under Argon. Activate with TMSCl (0.05 equiv).

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise at reflux to generate the Reformatsky reagent.

  • Coupling: Cool to 0°C. Add (4-Fluorophenyl)acetaldehyde (1.0 equiv) slowly.

  • Oxidation (Critical Step): The immediate product is the

    
    -hydroxy- 
    
    
    
    -difluoroester. Isolate this intermediate.
  • Hydrolysis & Decarboxylation: Saponify the ester (LiOH, THF/Water), then subject the resulting acid to oxidative decarboxylation or a Dess-Martin periodinane oxidation sequence to yield the final ketone DFPP .

Protocol B: Reactivity Benchmarking (Reductive Amination)

Rationale: To prove the electrophilicity advantage of DFPP over Standard A.

  • Setup: Dissolve 1.0 mmol of DFPP and Standard A in separate vials of DCE (Dichloroethane).

  • Amine Addition: Add Benzylamine (1.1 mmol) to both.

  • Observation: Monitor imine formation via NMR after 15 minutes.

    • Expectation: DFPP reaches equilibrium >90% imine/hemiaminal faster than Standard A due to the inductive effect of fluorine.

  • Reduction: Add

    
     (1.5 equiv).
    
  • Result: Isolate secondary amines. DFPP typically provides higher yields in "difficult" aminations where the amine is weakly nucleophilic, as the ketone is more susceptible to attack.

Metabolic Stability & Pathway Visualization

The primary advantage of DFPP is blocking the metabolic soft spot found in Standard A.

Diagram 2: Metabolic Fate Comparison[2]

MetabolicPath StdA Standard A (Methyl Ketone) MetabA CYP450 Oxidation (Alpha-Hydroxylation) StdA->MetabA Fast ClearanceA Rapid Clearance (Glucuronidation) MetabA->ClearanceA DFPP DFPP (Difluoro Ketone) MetabB CYP450 Blocked (C-F Bond Stable) DFPP->MetabB Resistant ReductB Ketone Reduction (to Alcohol) DFPP->ReductB Slow ActiveB Longer Half-Life Active Metabolite ReductB->ActiveB

Caption: Comparative metabolic pathways showing the blockade of oxidative degradation by the difluoromethyl group.

References

  • Zafrani, Y., et al. (2019). "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Eisler, S., et al. (2024). "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes." ACS Omega.

  • Pattison, G. (2018).[1] "Methods for the Synthesis of α,α‐Difluoroketones." European Journal of Organic Chemistry.[1]

  • PubChem Compound Summary. (2025). "1,1-Difluoro-3-(4-fluorophenyl)propan-2-one Derivatives." National Library of Medicine.[2]

Sources

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